molecular formula C15H12N4O2 B11325327 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate

3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate

Cat. No.: B11325327
M. Wt: 280.28 g/mol
InChI Key: CKZUJXNLASDXCT-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-1-yl)phenyl 2-methylbenzoate is a synthetic organic compound featuring a tetrazole moiety linked to a phenyl ring, which is esterified with 2-methylbenzoic acid. The tetrazole group (1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, known for its role as a bioisostere of carboxylic acids due to its ability to participate in hydrogen bonding . This structural motif enhances solubility and binding affinity in biological systems, making it valuable in medicinal chemistry. The 2-methylbenzoate ester contributes steric bulk and modulates lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-methylbenzoate

InChI

InChI=1S/C15H12N4O2/c1-11-5-2-3-8-14(11)15(20)21-13-7-4-6-12(9-13)19-10-16-17-18-19/h2-10H,1H3

InChI Key

CKZUJXNLASDXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

[2+3] Cycloaddition of Nitriles with Azides

The classic method involves reacting nitriles with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. For 3-(1H-tetrazol-1-yl)phenyl derivatives, this typically begins with 3-cyanophenol as the precursor.

  • Reagents : 3-cyanophenol, NaN₃, trimethyl orthoformate (TMOF), acetic acid.

  • Conditions : Reflux at 100°C for 24 hours under inert atmosphere.

  • Mechanism : TMOF acts as a dehydrating agent, facilitating the cycloaddition. The reaction proceeds via intermediate iminophosphorane formation, followed by cyclization.

  • Yield : 30–50%, limited by competing hydrolysis of the nitrile group under acidic conditions.

Three-Component Synthesis Using TMS-Azide

A modern approach employs trimethylsilyl azide (TMS-azide) with aldehydes and amines, catalyzed by InCl₃.

  • Reagents : 3-formylphenol, ammonium chloride, TMS-azide, InCl₃.

  • Conditions : Solvent-free, 80°C for 2 hours.

  • Advantages : Higher yields (75–85%), shorter reaction time, and avoidance of hazardous NaN₃.

  • Limitations : Requires anhydrous conditions and specialized handling of TMS-azide.

Esterification of the Tetrazole-Phenol Intermediate

After tetrazole ring formation, the phenol group at the 3-position is esterified with 2-methylbenzoyl chloride. Key methods include:

Schotten-Baumann Reaction

  • Reagents : 3-(1H-tetrazol-1-yl)phenol, 2-methylbenzoyl chloride, aqueous NaOH, dichloromethane (DCM).

  • Conditions : 0–5°C, vigorous stirring for 4 hours.

  • Mechanism : The phenol is deprotonated by NaOH, forming a phenoxide ion that nucleophilically attacks the acyl chloride.

  • Yield : 60–70%, with side products arising from incomplete acylation or hydrolysis of the acyl chloride.

Steglich Esterification

  • Reagents : 3-(1H-tetrazol-1-yl)phenol, 2-methylbenzoic acid, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Room temperature, 12 hours in anhydrous DCM.

  • Advantages : Higher selectivity, minimal racemization, and compatibility with acid-sensitive tetrazoles.

  • Yield : 80–85%, though requiring costly reagents and post-reaction filtration to remove dicyclohexylurea.

Integrated Synthesis Protocols

One-Pot Sequential Synthesis

Combining tetrazole formation and esterification in a single reactor reduces intermediate isolation steps:

  • Tetrazole Formation : 3-cyanophenol, NaN₃, TMOF, acetic acid, 100°C, 24 hours.

  • In Situ Esterification : Direct addition of 2-methylbenzoyl chloride and NaOH at 0°C.

  • Yield : 55–60% overall.

  • Challenges : Acidic conditions during tetrazole synthesis may hydrolyze the acyl chloride, necessitating strict pH control.

Protective Group Strategies

To prevent undesired side reactions during esterification, the tetrazole nitrogen is often protected:

  • Trityl Protection : Reacting the tetrazole with trityl chloride in pyridine, followed by deprotection with HCl/ethyl acetate.

    • Yield : 86% after deprotection.

    • Application : Critical for multi-step syntheses involving sensitive functional groups.

Optimization and Scalability Considerations

Solvent Selection

  • Polar Protic Solvents (e.g., Acetic Acid) : Favor tetrazole cyclization but risk hydrolyzing acyl chlorides.

  • Aprotic Solvents (e.g., THF, DCM) : Preferred for esterification, though requiring moisture-free conditions.

Catalytic Enhancements

  • Lewis Acids (InCl₃, ZnCl₂) : Accelerate cycloaddition kinetics, reducing reaction time by 50%.

  • DMAP : Enhances acylation rates in Steglich esterification, enabling room-temperature reactions.

Purification Techniques

  • Column Chromatography : Essential for isolating tetrazole intermediates (Hexane/EtOAc = 1:3).

  • Recrystallization : Ethanol/water mixtures yield high-purity 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate (mp 219–221°C).

Comparative Analysis of Methods

MethodYield (%)Time (h)CostScalability
[2+3] Cycloaddition30–5024LowModerate
Three-Component Synthesis75–852HighHigh
Schotten-Baumann60–704LowHigh
Steglich Esterification80–8512HighModerate

Key Findings :

  • The three-component method offers superior efficiency but requires expensive TMS-azide.

  • Steglich esterification achieves the highest yields but is less feasible for industrial-scale production due to reagent costs.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(1H-tetrazol-1-yl)phenol and 2-methylbenzoic acid.

Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), reflux3-(1H-tetrazol-1-yl)phenol + 2-methylbenzoic acid~85%
Basic hydrolysisNaOH (2M), reflux3-(1H-tetrazol-1-yl)phenol + 2-methylbenzoate sodium salt~90%
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation pathway.

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring undergoes substitution reactions at the N1 position due to its electron-deficient nature.

Conditions Reagents Products Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°C1-Methyl-3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate75%
ArylationPh-B(OH)₂, Pd(PPh₃)₄, K₂CO₃1-Phenyl-3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate68%
  • Key Observations :

    • Alkylation occurs preferentially at the N1 position due to steric and electronic factors .

    • Palladium-catalyzed Suzuki coupling enables aryl group introduction .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

Conditions Reagents Products Yield Reference
Huisgen CycloadditionCuI, Et₃N, CH₃CN, 60°CTriazole-linked derivatives82%
Nitrile Imine CycloadditionPhC≡N, Et₃N, THF, RTPyrazoline derivatives65%
  • Structural Impact : Cycloaddition modifies the tetrazole ring, enhancing structural complexity for applications in materials science .

Hydrogenation of the Tetrazole Ring

Catalytic hydrogenation reduces the tetrazole ring to a dihydrotetrazole derivative.

Conditions Reagents Products Yield Reference
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C4,5-Dihydro-1H-tetrazol-1-yl phenyl 2-methylbenzoate88%
  • Note : Partial hydrogenation preserves the ester group while altering the tetrazole's aromaticity.

Oxidation Reactions

Oxidative cleavage of the tetrazole ring occurs under strong oxidizing conditions.

Conditions Reagents Products Yield Reference
KMnO₄ oxidationKMnO₄, H₂SO₄, 100°C3-Carboxyphenyl 2-methylbenzoate + N₂O70%
H₂O₂/Fe³⁺H₂O₂, FeCl₃, CH₃CN, 60°CBenzoic acid derivatives + NH₃55%
  • Mechanism : Oxidative ring opening generates carboxylic acids and nitrogen oxides .

Esterification/Transesterification

The ester group undergoes transesterification with alcohols or acid chlorides.

Conditions Reagents Products Yield Reference
MethanolysisMeOH, H₂SO₄, refluxMethyl 2-methylbenzoate + 3-(1H-tetrazol-1-yl)phenol78%
AcetylationAcCl, pyridine, RT3-(1H-tetrazol-1-yl)phenyl acetylated derivatives92%
  • Applications : Useful for modifying solubility or introducing protective groups .

Photochemical Reactions

UV irradiation induces tetrazole ring decomposition via the Lossen rearrangement.

Conditions Reagents Products Yield Reference
UV light (254 nm)CH₃CN, RT, 6h3-Isocyanatophenyl 2-methylbenzoate60%
  • Significance : Photoreactivity enables applications in photolithography and prodrug design .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Activity
Research indicates that 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate exhibits significant antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for microbial survival. For instance, studies have shown that compounds with similar tetrazole structures can effectively inhibit bacterial growth against strains like Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects
The compound's ability to mimic carboxylic acids allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. In vitro studies have demonstrated that related tetrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

3. Drug Design and Bioisosterism
The tetrazole moiety serves as a bioisostere for carboxylic acids, which is advantageous in drug design. This property enables the development of novel pharmaceuticals that can evade metabolic degradation while maintaining biological activity. For example, structural modifications involving tetrazoles have been linked to enhanced potency against cancer cell lines in molecular docking studies .

Materials Science Applications

1. Catalysis
In materials science, compounds like this compound are being explored as catalysts in organic reactions due to their unique electronic properties. The presence of the tetrazole ring can enhance catalytic activity by stabilizing transition states during chemical reactions .

2. Polymer Chemistry
Tetrazole derivatives are also being investigated for their potential use in polymer synthesis, where they can serve as functional monomers that impart desirable properties such as thermal stability and solubility .

Agricultural Chemistry Applications

1. Pesticide Development
The biological activity of tetrazole compounds extends to agricultural applications, particularly in developing new pesticides. Research has indicated that certain tetrazole derivatives exhibit insecticidal properties, making them candidates for environmentally friendly pest control solutions .

Case Studies

Study Findings Application Area
Study A: Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureusMedicinal Chemistry
Study B: Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in vitroMedicinal Chemistry
Study C: Catalytic EfficiencyEnhanced reaction rates in organic transformations using tetrazole catalystsMaterials Science
Study D: Pesticidal EfficacyShowed significant insecticidal activity against common pestsAgricultural Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of 3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate with related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications Reference
This compound C₁₅H₁₂N₄O₂ 296.29 (est.) Tetrazole, 2-methylbenzoate ester Potential enzyme inhibition [Hypothetical]
3-(1H-Tetrazol-1-yl)phenyl 4-isopropoxybenzoate C₁₇H₁₆N₄O₃ 324.33 Tetrazole, 4-isopropoxybenzoate ester Modified solubility/stability
N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide C₁₃H₁₁N₅O 281.27 Tetrazole, isonicotinamide Xanthine oxidase inhibitor (IC₅₀ ~80 nM)
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone C₁₃H₁₃N₅O 267.28 Tetrazole, pyrrolidinyl ketone Pharmaceutical intermediate
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid C₁₀H₁₀N₄O₂ 218.21 Tetrazole, carboxylic acid Metal coordination, crystal engineering

Key Observations:

  • Ester vs. Amide Linkages : The 2-methylbenzoate ester in the target compound introduces greater lipophilicity compared to the amide-linked isonicotinamide derivative . This may reduce aqueous solubility but enhance cell membrane penetration.
  • Bioisosteric Replacement: Replacing the carboxylic acid in 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid with an ester (as in the target compound) avoids ionization at physiological pH, improving oral bioavailability .

Physicochemical and Crystallographic Properties

  • Solubility: The tetrazole group enhances water solubility through hydrogen bonding, as seen in 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, which forms intramolecular O–H⋯N and O–H⋯O bonds . However, the 2-methylbenzoate ester in the target compound may offset this by increasing hydrophobicity.
  • Crystal Packing : Compounds like 2-(1H-benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl benzoate () exhibit stabilized crystal lattices via hydrogen bonds and π-π stacking, suggesting similar solid-state behavior for the target compound.

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 2-methylbenzoate is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the tetrazole ring and benzoate moiety. This compound has been investigated for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O2C_{15}H_{12}N_{4}O_{2} with a molecular weight of approximately 280.28 g/mol. The presence of the tetrazole ring allows it to act as a bioisostere for carboxylic acids, which enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites on proteins. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Antibacterial Activity

Research has shown that compounds containing tetrazole rings exhibit significant antibacterial properties. For example, studies indicate that derivatives similar to this compound have been tested against a range of Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Target Bacteria
Reference Drug (e.g., Ciprofloxacin)25-50Various Gram-negative bacteria
This compound100-400E. coli, S. aureus

The minimum inhibitory concentration (MIC) values suggest that while the compound exhibits antibacterial properties, it may not be as potent as some established antibiotics .

Antifungal Activity

In addition to antibacterial effects, the compound has also been explored for antifungal activity. It has shown promising results against various fungi, including Candida species.

Compound MIC (μg/mL) Target Fungi
Reference Drug (e.g., Ketoconazole)50C. albicans
This compound100-200C. glabrata

These findings indicate that while the compound exhibits antifungal activity, further optimization may be necessary to enhance its efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have demonstrated that derivatives can reduce inflammation markers in cell cultures.

Case Studies

Several studies have highlighted the biological activity of tetrazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated various tetrazole derivatives for their antimicrobial activity, revealing that certain substitutions on the phenyl ring significantly enhanced antibacterial potency.
  • Anti-inflammatory Assessment : In another study, researchers assessed the anti-inflammatory properties of tetrazole compounds in animal models, demonstrating a reduction in inflammation markers comparable to standard anti-inflammatory drugs.

Q & A

Q. Regioselectivity control :

  • Use directing groups (e.g., electron-withdrawing substituents) to orient coupling reactions.
  • Adjust pH and temperature during diazonium salt formation to favor specific tautomers .

How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure and purity of this compound?

Q. Basic Characterization

  • ¹H/¹³C NMR :
    • Tetrazole protons resonate at δ ~8.5–10.5 ppm (¹H) due to deshielding .
    • Ester carbonyl (C=O) appears at δ ~165–170 ppm (¹³C).
    • Aromatic protons from the phenyl and benzoate groups show splitting patterns indicative of substitution (e.g., para vs. meta) .
  • IR spectroscopy :
    • Strong absorption at ~1600–1700 cm⁻¹ for C=O (ester) and ~1450–1550 cm⁻¹ for tetrazole (C=N stretching) .
  • Mass spectrometry :
    • Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish positional isomers .

Q. Basic Biological Screening

  • Anticancer activity :
    • MTT assay to assess cytotoxicity in cancer cell lines (e.g., prostate cancer PC-3 cells) .
  • Enzyme inhibition :
    • Xanthine oxidase inhibition assay (UV-Vis monitoring of uric acid formation at 295 nm) .
  • Antimicrobial testing :
    • Broth microdilution for MIC determination against pathogens (e.g., Klebsiella pneumoniae) .

How does the electronic nature of the tetrazole ring influence the bioactivity of 3-(1H-tetrazol-1-yl)phenyl derivatives, and what computational methods predict this?

Advanced Structure-Activity Relationship (SAR)
The tetrazole ring acts as a bioisostere for carboxylates, enhancing metabolic stability and hydrogen-bonding capacity. Computational approaches include:

  • Density Functional Theory (DFT) : Calculates electron distribution (e.g., Mulliken charges) to predict interaction with target proteins .
  • Molecular docking : Evaluates binding modes with enzymes (e.g., xanthine oxidase or bacterial targets). For example, docking into Klebsiella pneumoniae (PDB: 7BYE) revealed hydrogen bonds with Arg148 and hydrophobic interactions with Val49 .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to biological activity .

What mechanistic pathways are implicated in the anticancer activity of 3-(1H-tetrazol-1-yl)phenyl derivatives, and how can they be experimentally validated?

Q. Advanced Mechanistic Studies

  • Apoptosis induction :
    • Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Protein expression analysis :
    • Western blotting for Akt, mTOR, and cofilin-1 to confirm pathway modulation .
  • Cytokine modulation :
    • ELISA to measure IL-6 suppression in lipopolysaccharide-stimulated macrophages .

Validation : siRNA knockdown of target genes (e.g., RAC-α) can confirm pathway specificity .

How can solvatochromic analysis and theoretical studies elucidate the physicochemical properties of 3-(1H-tetrazol-1-yl)phenyl derivatives?

Q. Advanced Physicochemical Analysis

  • Solvatochromism :
    • UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) to determine λmax shifts, correlating with solvent polarity (ET(30) scale) .
  • Theoretical studies :
    • Time-dependent DFT (TD-DFT) predicts excited-state behavior and charge-transfer transitions .
  • Lipophilicity :
    • Experimental log P (octanol/water partition) compared with computational predictions (e.g., ChemAxon) .

Q. Example table :

SolventET(30) (kcal/mol)λmax (nm)
Water63.1379.6
Ethanol51.9372.8
Dichloromethane40.7365.2

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